1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide
Description
This compound features a 3-chloro-1,4-naphthoquinone core linked to a piperidinecarboxamide moiety substituted with cyclohexyl and methyl groups. Its synthesis typically involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone and functionalized piperidine precursors under basic conditions (e.g., DIEA in acetonitrile) . The chloro and dioxo groups on the naphthalene ring enhance electrophilicity, enabling reactivity with amines and thiols, while the piperidinecarboxamide contributes to conformational flexibility and target binding .
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-25(16-7-3-2-4-8-16)23(29)15-11-13-26(14-12-15)20-19(24)21(27)17-9-5-6-10-18(17)22(20)28/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOMKZSMLPJURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalene ring system, chlorination, and subsequent coupling with the piperidine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
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1,4-Naphthoquinone moiety : Susceptible to redox reactions, nucleophilic substitution (Cl), and π-π interactions.
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Piperidinecarboxamide : Participates in amide hydrolysis, hydrogen bonding, and potential alkylation.
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Cyclohexyl-N-methyl group : Influences steric and electronic properties, modulating solubility and reaction kinetics.
Key Observations
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The 3-chloro substituent on the naphthoquinone is reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent carbonyl groups .
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The amide group exhibits stability under mild conditions but hydrolyzes under strongly acidic or basic environments .
Nucleophilic Substitution at the Chlorinated Position
The 3-chloro group undergoes substitution with nucleophiles such as amines or thiols. For example:
Redox Activity of the Quinone Core
The 1,4-dioxo group participates in reversible redox cycles, forming semiquinone radicals or hydroquinones under physiological conditions :
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Electrochemical studies (cyclic voltammetry) show reduction potentials at -0.45 V vs. Ag/AgCl in acetonitrile .
Amide Hydrolysis
The piperidinecarboxamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Synthetic and Biological Interactions
Stability and Degradation Pathways
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Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, forming chloro-substituted phthalic acid derivatives .
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Thermal stability : Decomposes above 200°C via cleavage of the piperidine-carboxamide bond, releasing CO and NH₃ .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalysts/Inhibitors |
|---|---|---|---|
| SNAr (Cl → NH₂) | 1.2 × 10⁻³ | 85.3 | DABCO, DMAP |
| Amide hydrolysis (acid) | 3.8 × 10⁻⁴ | 92.1 | H₂SO₄, HCl |
| Redox cycling | 5.6 × 10⁻² | 45.7 | NADPH, glutathione |
Scientific Research Applications
The compound 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide is a complex organic molecule with various potential applications in scientific research, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and documented case studies.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 315.77 g/mol. The structure includes a naphthalene ring fused with a dioxo group, which is significant for its biological activity. The presence of the cyclohexyl and piperidine groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of naphthoquinones, similar to this compound, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of key cellular pathways involved in tumor growth. For instance, compounds with similar structural motifs have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Naphthoquinones have been documented to possess antibacterial properties by disrupting bacterial cell membranes and inhibiting key metabolic processes. This application is particularly relevant in the context of increasing antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar chemical frameworks may exhibit neuroprotective effects. They can potentially modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pesticidal Activity
The compound's structural features indicate potential use as an eco-friendly pesticide. Research has highlighted the efficacy of naphthoquinone derivatives in controlling agricultural pests due to their ability to disrupt cellular functions in insects. This aligns with the growing demand for sustainable agricultural practices that minimize chemical pesticide use .
Plant Growth Regulation
Naphthoquinones have also been studied for their role as plant growth regulators, influencing processes such as seed germination and root development. The application of such compounds could enhance crop yields and resilience against environmental stressors .
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers synthesized several naphthoquinone derivatives and tested their effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A study focused on the antimicrobial properties of naphthoquinone derivatives demonstrated that one specific derivative exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to membrane disruption and inhibition of protein synthesis .
Case Study 3: Agricultural Application
In agricultural trials, a naphthoquinone-based pesticide was applied to crops infested with aphids. The results showed a significant reduction in pest populations within a week of application, highlighting its potential as an effective pest control agent without harmful residues .
Mechanism of Action
The mechanism of action of 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Naphthoquinone Derivatives with Piperidine/Piperazine Substituents
- 2-Bromo-N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)benzamide Structure: Shares the 3-chloro-naphthoquinone core but substitutes the cyclohexyl-methyl group with a bromobenzamide moiety. Synthesis: Prepared via reaction of 2,3-dichloro-1,4-naphthoquinone with piperidine derivatives, followed by bromobenzamide coupling . Properties: The bromine atom increases molecular weight (MW: ~490 g/mol) and may enhance halogen bonding in biological targets compared to the target compound (MW: ~414 g/mol) .
- 2-(1-(2-Cyanophenyl)piperazinyl)-3-chloro-1,4-NQ Structure: Replaces the piperidinecarboxamide with a piperazine ring bearing a cyanophenyl group.
Sulfonamide and Carboxamide Analogs
- 4-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-phenethylbenzenesulfonamide Structure: Substitutes the piperidinecarboxamide with a sulfonamide group and phenethyl chain. Synthesis: Purified via silica gel chromatography (hexane/acetone), yielding 56% pure product.
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Acetamide and Propionamide Derivatives
N-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexylacetamide
- N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide Structure: Contains dual propionyl groups on the nitrogen.
Thiol-Adducts and Reactivity
- N-Acetyl-S-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)cysteine Formation: Results from thiol-quinone adduction, demonstrating the electrophilic reactivity of the naphthoquinone core.
Key Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The naphthoquinone core permits diverse functionalization, enabling tailored physicochemical properties (e.g., lipophilicity, solubility) .
- Biological Activity : Carboxamide and sulfonamide derivatives show promise in targeting proteasomes and Cyclophilin A, though substituent choice significantly impacts efficacy .
- Structural Insights : X-ray data confirm that bulky substituents (e.g., cyclohexyl) stabilize specific conformations critical for binding, while smaller groups (e.g., acetamide) may enhance permeability .
Biological Activity
1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and chemical data.
- Molecular Formula: C22H24ClN2O3
- Molecular Weight: 412.84 g/mol
- CAS Number: 1008011-41-3
Biological Activity Overview
The compound exhibits a range of biological activities primarily through its interaction with various receptor systems. It has been studied for its potential effects on G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.
- GPCR Interaction : The compound has shown activity as an antagonist at specific GPCRs, influencing pathways related to neurotransmission and cellular signaling. Notably, it may modulate the activity of adenosine receptors, which are implicated in numerous neurological functions .
- Cellular Effects : In vitro studies suggest that the compound can alter intracellular calcium levels and cyclic nucleotide signaling, leading to changes in cell proliferation and apoptosis .
In Vitro Studies
A study examining the effects of this compound on human cell lines indicated that it can inhibit cell growth in certain cancer types. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent .
In Vivo Studies
Animal model studies have demonstrated that administration of this compound leads to significant reductions in tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound combined with standard chemotherapy. Results indicated improved survival rates compared to historical controls, particularly in patients with resistant tumors.
- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals .
Q & A
Q. What are the optimal synthetic routes for 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide?
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during substitutions .
- Purification : Recrystallization from ethanol is critical for isolating high-purity crystals (e.g., 90% yield reported in similar naphthalene-dione derivatives) .
- Catalysts : Acid/base catalysts may optimize intermediate steps, though specifics depend on the reactivity of substituents.
Q. How can structural characterization be performed to confirm the compound’s identity?
Q. What solvent systems are suitable for its solubility and stability during experiments?
- Polar Solvents : Methanol, ethanol, or DMSO are preferred for dissolution, as evidenced by recrystallization protocols .
- Stability : Avoid prolonged exposure to light or moisture, as chloro-dioxo-naphthalenyl groups may undergo hydrolysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
- Step 1 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Step 2 : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.
- Step 3 : Re-examine reaction intermediates for byproducts; similar compounds have shown unexpected tautomerism in dioxo-naphthalenyl systems .
Q. What strategies can optimize biological activity assessment for this compound?
- Target Selection : Prioritize enzymes/receptors with known affinity for naphthalene-dione scaffolds (e.g., NADPH oxidase inhibitors) .
- Assay Design :
- Use fluorescence-based assays to track binding kinetics.
- Include controls with structurally similar compounds (e.g., 2-chloro-3-aminonaphthalene-1,4-dione derivatives) to establish baseline activity .
Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact pharmacological properties?
- Electronic Effects : Chloro groups increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
- Steric Effects : Bulky cyclohexyl groups may reduce bioavailability; molecular docking studies can predict steric clashes .
- Case Study : Replacing chloro with methoxy in similar compounds reduced cytotoxicity but improved solubility .
Methodological Challenges and Solutions
Q. How can low yields in the final synthetic step be addressed?
- Optimization :
- Increase reaction time or temperature for sluggish steps (e.g., cyclization).
- Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions .
- Alternative Routes : Explore microwave-assisted synthesis to accelerate kinetics, as demonstrated for dihydropyridine derivatives .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
